Methyl 2-fluoro-6-(trifluoromethyl)benzoate
Overview
Description
“Methyl 2-fluoro-6-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6F4O2 . It is a derivative of benzoic acid, where one of the hydrogen atoms in the benzene ring is replaced by a trifluoromethyl group and a fluorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a trifluoromethyl group and a fluorine atom attached to it . The benzoate group is attached to the benzene ring . The molecular weight of this compound is 204.15 g/mol .Physical and Chemical Properties Analysis
“this compound” is a liquid at 20 degrees Celsius . It has a boiling point of 105 °C/25 mmHg . The compound has a specific gravity of 1.31 and a refractive index of 1.45 .Scientific Research Applications
Synthesis and Organic Chemistry
Methyl 2-fluoro-6-(trifluoromethyl)benzoate is prominently used in the field of organic chemistry, particularly in the synthesis of fluorinated compounds. Such compounds are valuable due to their applications in polymers, blood substitutes, pharmaceuticals, and pesticides. A study by Gupton et al. (1983) explored the formation of fluoroalkoxy benzenes, highlighting the significance of fluorinated compounds in organic synthesis (Gupton, Idoux, Colon, & Rampi, 1983). Additionally, Dmowski and Piasecka-Maciejewska (1998) demonstrated the regioselective metalation and carboxylation of 1,3-bis(trifluoromethyl)benzene, which emphasizes the versatility of fluorinated benzoates in organic reactions (Dmowski & Piasecka-Maciejewska, 1998).
Crystallography and Structural Analysis
In the field of crystallography, studies on the structure of this compound derivatives have been conducted to understand their molecular arrangements and interactions. For instance, Li et al. (2005) investigated the crystal structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, which provides insights into the molecular geometry and interactions of such compounds (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).
Pharmaceutical Chemistry and Medicinal Applications
In the context of pharmaceutical chemistry, the incorporation of fluorinated groups, like those in this compound, is crucial for developing new drugs and therapeutic agents. Ghauri et al. (1992) investigated the quantitative structure-metabolism relationships for substituted benzoic acids, which includes compounds similar to this compound, in the rat, demonstrating the relevance of such compounds in understanding drug metabolism (Ghauri, Blackledge, Glen, Sweatman, Lindon, Beddell, Wilson, & Nicholson, 1992).
Material Science and Industrial Applications
The role of fluorinated benzoates extends to material science and industrial applications, where their unique properties are exploited for specific functionalities. Zhou et al. (2018) developed Trifluoromethyl benzoate (TFBz) as a new trifluoromethoxylation reagent, showcasing the practicality of such compounds in various chemical transformations (Zhou, Ni, Zeng, & Hu, 2018).
Safety and Hazards
“Methyl 2-fluoro-6-(trifluoromethyl)benzoate” may cause skin and eye irritation . It is also a combustible liquid . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to interact with various biological targets .
Mode of Action
The trifluoromethyl group in organic compounds is known to significantly impact the chemical reactivity and biological activity .
Pharmacokinetics
It is noted that similar compounds exhibit high gi absorption and have certain lipophilicity , which could impact their bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-fluoro-6-(trifluoromethyl)benzoate. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Properties
IUPAC Name |
methyl 2-fluoro-6-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVLJBSHMOBDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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